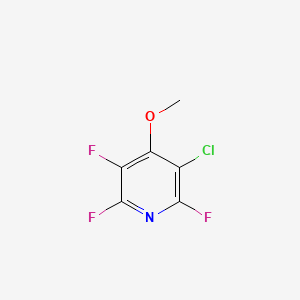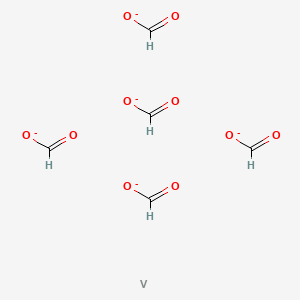
3-Chloro-2,5,6-trifluoro-4-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,5,6-trifluoro-4-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C(_6)H(_3)ClF(_3)NO. This compound is notable for its unique combination of chlorine, fluorine, and methoxy substituents on the pyridine ring, which imparts distinct chemical and physical properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5,6-trifluoro-4-methoxypyridine typically involves the introduction of chlorine, fluorine, and methoxy groups onto a pyridine ring. One common method includes the following steps:
Starting Material: The synthesis often begins with a pyridine derivative that already contains some of the desired substituents.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Chlorination: Chlorine can be introduced using reagents like thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)).
Methoxylation: The methoxy group is typically introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,5,6-trifluoro-4-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
3-Chloro-2,5,6-trifluoro-4-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,5,6-trifluoro-4-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,6-Trifluoro-4-methoxypyridine: Lacks the chlorine substituent, which can affect its reactivity and applications.
3-Chloro-4-methoxypyridine: Does not contain fluorine atoms, resulting in different chemical properties.
2,5,6-Trifluoropyridine: Lacks both the chlorine and methoxy groups, leading to distinct reactivity and uses.
Uniqueness
3-Chloro-2,5,6-trifluoro-4-methoxypyridine is unique due to its specific combination of substituents, which imparts a balance of electronic and steric effects. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over similar compounds.
Propriétés
Formule moléculaire |
C6H3ClF3NO |
|---|---|
Poids moléculaire |
197.54 g/mol |
Nom IUPAC |
3-chloro-2,5,6-trifluoro-4-methoxypyridine |
InChI |
InChI=1S/C6H3ClF3NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 |
Clé InChI |
XHZYRKNPBZYYDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC(=C1Cl)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)









![4-Pyridinecarboxylic acid, 3-cyano-2-[(diethoxyphosphinothioyl)oxy]-6-methyl-, ethyl ester](/img/structure/B12064151.png)
![N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine](/img/structure/B12064154.png)
![5-Methoxy-2-[(4-methylphenyl)sulfonyl]isoindoline](/img/structure/B12064155.png)

